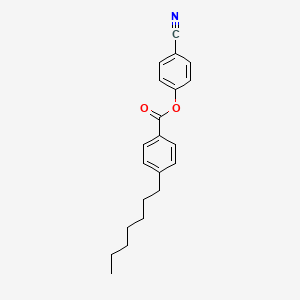

4-Cyanophenyl 4-heptylbenzoate

Vue d'ensemble

Description

4-Cyanophenyl 4-heptylbenzoate is an organic compound with the molecular formula C₂₁H₂₃NO₂ and a molecular weight of 321.42 g/mol . It is known for its applications in various fields, including materials chemistry and liquid crystal materials . The compound is characterized by its white to light yellow crystalline appearance and a melting point of 57°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Cyanophenyl 4-heptylbenzoate can be synthesized through the esterification of 4-heptylbenzoic acid with 4-cyanophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyanophenyl 4-heptylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-heptylbenzoic acid and 4-cyanophenol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Hydrolysis: 4-heptylbenzoic acid and 4-cyanophenol.

Reduction: 4-aminophenyl 4-heptylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-Cyanophenyl 4-heptylbenzoate has a wide range of applications in scientific research:

Materials Chemistry: Used as a precursor in the synthesis of liquid crystal materials, which are essential in display technologies.

Biological Studies: Employed in the study of molecular interactions and binding affinities due to its unique structural properties.

Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 4-Cyanophenyl 4-heptylbenzoate is primarily related to its ability to interact with various molecular targets through non-covalent interactions. The compound’s aromatic rings and nitrile group facilitate π-π stacking and hydrogen bonding, respectively, which are crucial for its binding to specific receptors or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Cyanophenyl 4-octylbenzoate: Similar structure with an octyl group instead of a heptyl group.

4-Cyanophenyl 4-pentylbenzoate: Similar structure with a pentyl group instead of a heptyl group.

Uniqueness

4-Cyanophenyl 4-heptylbenzoate is unique due to its specific heptyl chain length, which influences its physical properties and interactions. The heptyl group provides an optimal balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and medicinal chemistry .

Activité Biologique

4-Cyanophenyl 4-heptylbenzoate (CPHB) is a compound that has garnered attention due to its unique properties as a nematic liquid crystal. Its biological activity, particularly in the context of its potential applications in materials science and biology, is an area of active research. This article explores the biological activity of CPHB, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyanophenyl and heptyl substituents on the benzoate moiety. The molecular formula is with a molecular weight of approximately 287.39 g/mol. This structure contributes to its liquid crystalline properties, making it suitable for various applications in electronic devices and as a model compound for studying liquid crystal behavior.

Biological Activity Overview

CPHB has been studied for its biological activities, particularly in relation to:

- Antimicrobial Properties : Initial studies suggest that CPHB exhibits antimicrobial activity against various bacterial strains, indicating potential use as an antimicrobial agent.

- Cytotoxicity : Research has shown that CPHB can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of CPHB can be attributed to several mechanisms:

- Interaction with Cellular Membranes : The hydrophobic heptyl group may facilitate the insertion of CPHB into lipid membranes, disrupting membrane integrity and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : CPHB may enhance ROS production within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : The cyanophenyl group may interact with specific enzymes involved in cellular signaling pathways, modulating their activity.

Antimicrobial Activity

A study conducted by Bauman et al. (2010) examined the antimicrobial efficacy of CPHB against Gram-positive and Gram-negative bacteria. Results indicated that CPHB exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the bacterial strain tested .

Cytotoxic Effects

In a study published by Rzoska et al. (1992), CPHB was tested against various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated dose-dependent cytotoxicity with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Bauman et al. (2010) | Antimicrobial Activity | Significant antibacterial effects with MICs between 50-100 µg/mL |

| Rzoska et al. (1992) | Cytotoxicity | IC50 values of 25 µM (HeLa) and 30 µM (MCF-7) |

| Jadżyn et al. (2009) | Dielectric Properties | Investigated dielectric behavior in nematic phases; implications for liquid crystal applications |

Propriétés

IUPAC Name |

(4-cyanophenyl) 4-heptylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUTNYPKHVAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068129 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38690-76-5 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-heptylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 7CPB? What is its significance in materials science?

A1: 7CPB, or 4-Cyanophenyl 4-heptylbenzoate, is a thermotropic liquid crystal belonging to the phenyl benzoate family. Its molecular formula is C21H23NO2. These compounds are known to exhibit liquid crystal phases at specific temperature ranges, making them valuable for applications like liquid crystal displays (LCDs). [, , ]

Q2: How does the molecular structure of 7CPB influence its liquid crystal properties?

A2: The rigid, rod-like molecular shape of 7CPB plays a crucial role in its liquid crystalline behavior. [, ] Research using 13C NMR, including Proton-Encoded Local Field (PELF) spectroscopy and Off-Magic-Angle Spinning (OMAS), has been used to investigate the orientation and order parameters of different segments within the 7CPB molecule in its liquid crystal phase. [] This detailed understanding of molecular orientation is essential for optimizing the performance of liquid crystal materials in various applications.

Q3: Has the interaction of 7CPB with other liquid crystals been studied?

A3: Yes, studies have investigated mixtures of 7CPB with other liquid crystals, such as its chain-perfluorinated analog, 7PFCPB. [] These mixtures exhibit interesting phase behavior with changing temperature. For instance, a 1:2 mixture of 7CPB and 7PFCPB showed transitions between different liquid crystal phases (like smectic A) as the temperature varied. [] Understanding these interactions is crucial for developing advanced liquid crystal mixtures with tailored properties.

Q4: Beyond its liquid crystal properties, are there any other notable applications of 7CPB?

A4: Research has explored the use of 7CPB as an isotropic liquid crystal solvent to study hydrogen bond symmetry. [] In a study on hydrogen difluoromaleate monoanion, tetrabutylammonium hydrogen difluoromaleate-(18O) dissolved in 7CPB exhibited equivalent fluorines in its 19F NMR spectra. This observation suggests the existence of a single, symmetric hydrogen bond structure in this specific environment. [] This highlights the potential of 7CPB as a unique solvent system for studying molecular properties and interactions.

Q5: Are there any known crystallographic studies on 7CPB?

A5: While a dedicated crystal structure analysis of 7CPB is not available in the provided research abstracts, a related compound, 4-cyanophenyl 4-pentylbenzoate (CPPB), which differs only in the length of the alkyl chain, has been studied using solid-state 13C NMR. [] This study correlated the solid-state spectral features with the crystalline structure of CPPB and observed conformational and crystallographic effects in the spectra. [] It is plausible that similar analyses could be conducted for 7CPB to gain further insights into its solid-state properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.